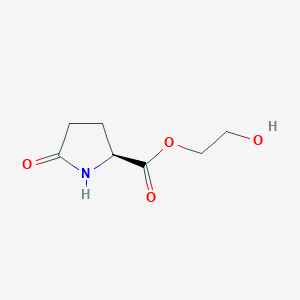
(S)-2-Hydroxyethyl 5-oxopyrrolidine-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-2-Hydroxyethyl 5-oxopyrrolidine-2-carboxylate is a compound that belongs to the class of pyrrolidine derivatives. Pyrrolidine is a five-membered nitrogen-containing heterocycle that is widely used in medicinal chemistry due to its versatile biological activities
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (S)-2-Hydroxyethyl 5-oxopyrrolidine-2-carboxylate typically involves the construction of the pyrrolidine ring followed by functionalization. One common method is the ring construction from cyclic or acyclic precursors, which can be achieved through various synthetic strategies such as cyclization, ring annulation, and cycloaddition . The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure the desired stereochemistry and yield.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale synthesis using microwave-assisted organic synthesis (MAOS) to enhance efficiency . This method allows for rapid heating and precise control of reaction conditions, leading to higher yields and reduced reaction times.
Analyse Des Réactions Chimiques
Types of Reactions: (S)-2-Hydroxyethyl 5-oxopyrrolidine-2-carboxylate can undergo various types of chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride . The reaction conditions typically involve specific solvents, temperatures, and pH levels to achieve the desired transformations.
Major Products Formed: The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions can produce alcohols or amines .
Applications De Recherche Scientifique
(S)-2-Hydroxyethyl 5-oxopyrrolidine-2-carboxylate has numerous applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology, it serves as a probe for studying enzyme mechanisms and protein interactions. In medicine, it is investigated for its potential therapeutic effects, particularly in the treatment of diseases such as cancer and neurodegenerative disorders . Additionally, the compound is used in the development of new materials and catalysts in the industry .
Mécanisme D'action
The mechanism of action of (S)-2-Hydroxyethyl 5-oxopyrrolidine-2-carboxylate involves its interaction with specific molecular targets and pathways. For instance, docking analyses have suggested that the compound may bind to the podophyllotoxin pocket of the protein gamma tubulin, which is involved in cell division . This interaction can lead to the inhibition of cell proliferation, making the compound a potential anticancer agent .
Comparaison Avec Des Composés Similaires
Similar Compounds: Similar compounds to (S)-2-Hydroxyethyl 5-oxopyrrolidine-2-carboxylate include pyrrolidine-2-one, pyrrolidine-2,5-diones, and prolinol . These compounds share the pyrrolidine ring structure but differ in their functional groups and stereochemistry.
Uniqueness: What sets this compound apart from similar compounds is its specific stereochemistry and functional groups, which contribute to its unique biological activity and potential therapeutic applications . The presence of the hydroxyethyl group at the 2-position enhances its solubility and reactivity, making it a valuable compound in various research fields .
Propriétés
Numéro CAS |
7518-82-3 |
|---|---|
Formule moléculaire |
C7H11NO4 |
Poids moléculaire |
173.17 g/mol |
Nom IUPAC |
2-hydroxyethyl (2S)-5-oxopyrrolidine-2-carboxylate |
InChI |
InChI=1S/C7H11NO4/c9-3-4-12-7(11)5-1-2-6(10)8-5/h5,9H,1-4H2,(H,8,10)/t5-/m0/s1 |
Clé InChI |
QOUCIKNDMWJHHB-YFKPBYRVSA-N |
SMILES isomérique |
C1CC(=O)N[C@@H]1C(=O)OCCO |
SMILES canonique |
C1CC(=O)NC1C(=O)OCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid, 4-amino-6,7-dihydro-2,3-dimethyl-6-oxo-](/img/structure/B12874985.png)

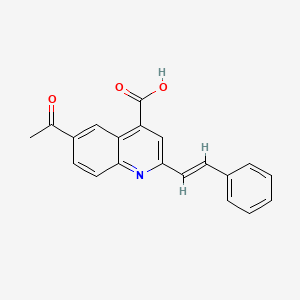
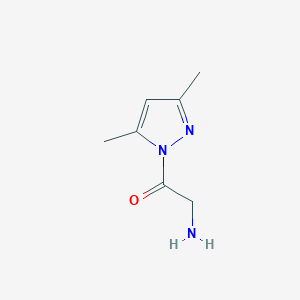
![2-(Carboxy(hydroxy)methyl)-5-(2-methoxy-2-oxoethyl)benzo[d]oxazole](/img/structure/B12875019.png)

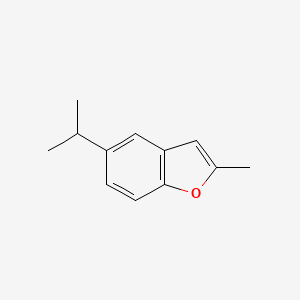


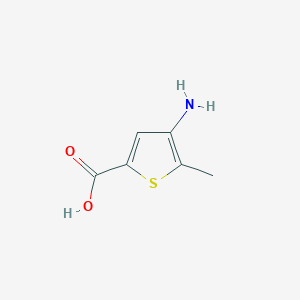
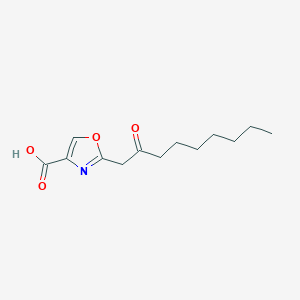
![(1R)-2'-((R)-tert-Butyl(phenyl)phosphino)-N,N-dimethyl-[1,1'-binaphthalen]-2-amine](/img/structure/B12875064.png)
